molecular formula C26H29N3O5S B4328808 1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-ETHOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-ETHOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

Cat. No.: B4328808
M. Wt: 495.6 g/mol
InChI Key: HMZGCVAJSMDADI-UHFFFAOYSA-N
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Description

1-(1,4-dioxa-8-azaspiro[45]dec-8-ylmethyl)-3’-(4-ethoxyphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3’-(4-ethoxyphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidine, and spiro compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3’-(4-ethoxyphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3’-(4-ethoxyphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying spiro structures.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be explored for its therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3’-(4-ethoxyphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-dioxa-8-azaspiro[45]dec-8-ylmethyl)-3’-(4-ethoxyphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1'-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S/c1-2-32-20-9-7-19(8-10-20)29-23(30)17-35-26(29)21-5-3-4-6-22(21)28(24(26)31)18-27-13-11-25(12-14-27)33-15-16-34-25/h3-10H,2,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZGCVAJSMDADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCC6(CC5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-ETHOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Reactant of Route 2
Reactant of Route 2
1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-ETHOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-ETHOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Reactant of Route 4
Reactant of Route 4
1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-ETHOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Reactant of Route 5
Reactant of Route 5
1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-ETHOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Reactant of Route 6
1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-ETHOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

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